2-chloro-6-fluoro-N-(2-iodophenyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H8ClFINO It is a benzamide derivative characterized by the presence of chloro, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro, fluoro, and iodo substituents on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as halogens.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorophenol: A related compound with similar halogen substituents but different functional groups.
2-chloro-6-fluorobenzyl alcohol: Another similar compound with a hydroxyl group instead of the amide group.
Uniqueness
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide is unique due to the combination of chloro, fluoro, and iodo substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H8ClFINO |
---|---|
Molecular Weight |
375.56 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8ClFINO/c14-8-4-3-5-9(15)12(8)13(18)17-11-7-2-1-6-10(11)16/h1-7H,(H,17,18) |
InChI Key |
CYYGFVOIKRVLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)I |
Origin of Product |
United States |
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